4-Chloro-3-methoxybenzylhydrazine
Description
4-Chloro-3-methoxybenzylhydrazine is a substituted benzylhydrazine derivative characterized by a benzene ring with a chlorine atom at the 4-position and a methoxy group at the 3-position. This compound is structurally related to hydrazones and acyl hydrazides, which are widely studied for their biological activities, coordination chemistry, and applications in synthetic organic chemistry .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
HNSMCIGVJAAADX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₈H₁₀ClN₂O (inferred from substituents).
- Substituent Effects : The electron-withdrawing chloro group enhances electrophilic reactivity, while the methoxy group contributes to hydrogen-bonding capabilities, influencing solubility and crystallinity .
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
Crystallographic and Computational Insights
- 4-(Dimethylamino)benzohydrazide () forms a hydrogen-bonded network with lattice energy optimized via DFT calculations, suggesting that substituents like N(CH₃)₂ significantly influence crystal packing .
- In contrast, this compound is expected to exhibit weaker intermolecular interactions due to the absence of strong hydrogen-bond donors, as seen in 3-ethoxy-4-hydroxybenzylidene derivatives () .
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